(+)-5-Epi-aristolochene (C15H24) is a bicyclic sesquiterpene that serves as the definitive analytical standard and enzymatic substrate in plant metabolomics and terpene synthase research. As the specific natural product of tobacco 5-epi-aristolochene synthase (TEAS), it is the direct biological precursor to the phytoalexin capsidiol [1]. For procurement professionals and principal investigators, sourcing this exact stereoisomer is critical for calibrating gas chromatography-mass spectrometry (GC-MS) instrumentation, quantifying TEAS catalytic efficiency, and conducting in vitro assays of downstream cytochrome P450 hydroxylases [2]. Its precise stereochemistry and defined mass fragmentation profile make it an indispensable baseline material for differentiating complex sesquiterpene mixtures in agricultural and biochemical research.
Sole biosynthetic precursor to capsidiol and debneyol phytoalexins in Solanaceae.
Defined (4R,4aR,6R) configuration required for downstream dihydroxylase recognition.
Supports plant defense pathway studies and metabolic engineering of terpenoid biosynthesis.
Substituting (+)-5-epi-aristolochene with generic aristolochene, fungal-derived epimers (e.g., from Penicillium roqueforti), or crude plant extracts severely compromises assay integrity. Sesquiterpene synthases and downstream functionalization enzymes are highly stereospecific; for instance, 5-epi-aristolochene 1,3-dihydroxylase strictly requires the (+)-5-epi configuration to produce capsidiol [2]. Utilizing the wrong epimer results in complete loss of catalytic turnover in P450 assays. Furthermore, in GC-MS analysis, closely related intermediates like germacrene A share the identical molecular weight (m/z 204) and nearly identical fragmentation patterns. Without the pure (+)-5-epi-aristolochene standard to establish exact retention times, researchers cannot accurately distinguish the final enzymatic product from stalled intermediates or minor alternative cyclization products [1].
Downstream EAH enzyme may not process generic sesquiterpenes due to strict substrate requirements.
Fungal ATAS produces (+)-aristolochene, directing flux toward toxins instead of phytoalexins.
Other sesquiterpenes lack the committed role in capsidiol biosynthesis; data may not transfer.
In GC-MS assays evaluating TEAS activity, distinguishing the final product from the enzyme-bound intermediate germacrene A is a primary analytical challenge due to their identical mass (m/z 204). Quantitative chromatographic data demonstrates that the pure (+)-5-epi-aristolochene standard elutes at exactly 16.0 minutes, providing clear baseline resolution from germacrene A, which elutes at 16.7 minutes under identical conditions [1].
| Evidence Dimension | GC-MS Retention Time |
| Target Compound Data | (+)-5-Epi-aristolochene (16.0 min) |
| Comparator Or Baseline | Germacrene A (16.7 min) |
| Quantified Difference | 0.7-minute absolute retention time separation |
| Conditions | Standard GC-MS conditions for sesquiterpene hydrocarbon analysis |
Procurement of the pure standard is mandatory to accurately quantify complete enzymatic cyclization versus stalled intermediate release in mutant synthase assays.
(+)-5-Epi-aristolochene is the exclusive native substrate for 5-epi-aristolochene 1,3-dihydroxylase (CYP71D20), the enzyme responsible for capsidiol biosynthesis. Recombinant expression and functional characterization assays require this exact stereoisomer to achieve measurable dose-dependent hydroxylation, whereas non-specific sesquiterpenes or generic eremophilane derivatives fail to act as viable substrates for the specific P450 active site [1].
| Evidence Dimension | Enzymatic Hydroxylation Turnover |
| Target Compound Data | (+)-5-Epi-aristolochene (Yields capsidiol via CYP71D20) |
| Comparator Or Baseline | Generic sesquiterpenes / wrong epimers (No capsidiol formation) |
| Quantified Difference | Binary substrate viability (active vs. inactive) |
| Conditions | In vitro yeast-expressed CYP71D20 microsome assay |
Buyers must source this specific epimer to successfully study or engineer the capsidiol biosynthetic pathway, as generic alternatives will yield false-negative enzymatic activity.
Wild-type TEAS converts (2E,6E)-farnesyl diphosphate predominantly into (+)-5-epi-aristolochene, but also generates minor alternative products. Using the pure standard allows researchers to accurately benchmark the wild-type enzyme's fidelity (typically >95% (+)-5-epi-aristolochene) against mutant variants or alternative substrate conditions (e.g., using (2Z,6E)-FPP), which drastically shift the product ratio [1].
| Evidence Dimension | Product Profile Quantification |
| Target Compound Data | Pure (+)-5-Epi-aristolochene standard (Enables exact peak integration) |
| Comparator Or Baseline | Uncalibrated crude assays (Inaccurate minor product estimation) |
| Quantified Difference | Enables resolution of the >95% major peak from <5% minor products |
| Conditions | Single-vial GC-MS assay of recombinant TEAS |
A high-purity standard is essential for laboratories engineering terpene synthases, ensuring accurate measurement of product specificity and catalytic shifts.
(+)-5-Epi-aristolochene is the required analytical reference material for laboratories conducting site-directed mutagenesis on sesquiterpene synthases. It provides the exact retention time and mass fragmentation baseline needed to identify shifts in product profiles or the abnormal release of intermediates like germacrene A [1].
For biochemical studies focusing on plant defense mechanisms and phytoalexin biosynthesis, this compound is the mandatory starting substrate for in vitro assays of 5-epi-aristolochene 1,3-dihydroxylase (CYP71D20), enabling the precise measurement of capsidiol formation [2].
Analytical core facilities utilize this standard to calibrate GC-MS and NMR equipment for the quantification of sesquiterpene accumulation in elicitor-treated Solanaceae crops, ensuring accurate differentiation from other co-eluting plant volatiles [1].